molecular formula C20H16FN7OS B607080 Dezapelisib CAS No. 1262440-25-4

Dezapelisib

Katalognummer B607080
CAS-Nummer: 1262440-25-4
Molekulargewicht: 421.4544
InChI-Schlüssel: RSIWALKZYXPAGW-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dezapelisib, also known as INCB040093, is a specific inhibitor of PIK3CD . It blocks PI3K/AKT signaling to prevent cell proliferation . It is a small molecule pharmaceutical currently being investigated in clinical studies . The pharmaceutical is active against phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform .


Molecular Structure Analysis

The molecular formula of Dezapelisib is C20H16FN7OS . The average molecular weight is 421.45 Da and the monoisotopic mass is 421.1121075 Da . The structure includes a thiazolo[3,2-a]pyrimidin-5-one core, a 3-fluorophenyl group, and a purin-6-ylaminoethyl group .


Physical And Chemical Properties Analysis

Dezapelisib has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 rotatable bonds . The topological polar surface area is 129.1 . It has a XLogP value of 3.56 , which is a measure of its lipophilicity.

Wissenschaftliche Forschungsanwendungen

1. Dezapelisib A Novel Therapeutic Agent

Dezapelisib, also known as INCB040093, is a selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinases (PI3K) with potential antineoplastic activity. It specifically targets PI3Kδ, a form often overexpressed in tumor cells, particularly in hematologic malignancies. By inhibiting PI3Kδ, Dezapelisib disrupts the PI3K/AKT kinase signaling pathway, which is crucial for tumor cell proliferation and survival. This targeted approach allows for normal cell signaling in non-neoplastic cells, making it a promising therapeutic agent for certain cancers (Definitions, 2020).

2. Similarities with Other PI3K Inhibitors Dezapelisib shares similarities with other PI3K inhibitors. For instance, INCB050465 (Parsaclisib), another PI3Kδ inhibitor, features a unique pyrazolopyrimidine hinge-binder, differentiating it from Dezapelisib and other similar inhibitors. The efficacy of these inhibitors in various cancers, including their pharmacokinetics and pharmacodynamics, is an area of active research (Yue et al., 2019).

3. Clinical Trials and Applications Clinical studies have explored the efficacy of Dezapelisib and related compounds in various settings. A Phase Ib study involving Alpelisib (BYL719), a PI3Kα-specific inhibitor, combined with letrozole, showed promising results in ER+/HER2− metastatic breast cancer patients refractory to endocrine therapy. The study focused on the safety, tolerability, and preliminary activity of this combination (Mayer et al., 2016).

4. Dezapelisib in Drug-Drug Interaction Studies Understanding the interactions of Dezapelisib with other drugs is crucial for its clinical application. A study on Alpelisib's pharmacokinetics in rat plasma, a similar PI3K inhibitor, explored the effects of CYP3A4 inhibitors on its pharmacokinetics, providing insights into potential drug-drug interactions relevant to Dezapelisib (Wang et al., 2021).

Zukünftige Richtungen

Dezapelisib is currently under clinical development by Incyte and is in Phase I for Hairy Cell Leukemia . According to GlobalData, Phase I drugs for Hairy Cell Leukemia have an 86% phase transition success rate (PTSR) indication benchmark for progressing into Phase II . This suggests promising future directions for Dezapelisib.

Eigenschaften

CAS-Nummer

1262440-25-4

Produktname

Dezapelisib

Molekularformel

C20H16FN7OS

Molekulargewicht

421.4544

IUPAC-Name

6-(3-fluorophenyl)-3-methyl-7-((1S)-1-(9H-purin-6-ylamino)ethyl)-5H-(1,3)thiazolo(3,2-a)pyrimidin-5-one

InChI

InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1

InChI-Schlüssel

RSIWALKZYXPAGW-NSHDSACASA-N

SMILES

O=C1C(C2=CC=CC(F)=C2)=C([C@@H](NC3=C4N=CNC4=NC=N3)C)N=C5N1C(C)=CS5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Dezapelisib;  INCB040093;  INCB-040093;  INCB 040093.

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of (S)-7-(1-aminoethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (108.2 g, 357 mmol), 6-chloropurine (71.73 g, 464.1 mmol), and N,N-diisopropylethylamine (74.6 mL, 428.4 mmol) in 1-butanol (952 mL) was degassed with nitrogen bubbling for 5 minutes. The reaction mixture was heated at 105° C. under nitrogen for 15 hours, at which point HPLC indicated amine was consumed. The reaction mixture was cooled down to room temperature before being treated with water (200 mL) at room temperature. The resulting mixture was concentrated under reduced pressure to give an oily residue and the residue was treated with CH2Cl2 (1000 mL) to give a brownish clear solution. The resulting solution was washed with 2.5% aqueous sodium carbonate solution (Na2CO3, 250 mL×2) and the organic layer was concentrated under reduced pressure to afford the crude desired product as a brownish solid. The solution of the crude desired product in CH2Cl2 was absorbed onto silica gel (300 g) and the dried silica gel was loaded onto a flash column. The flash column was eluted with pure CH2Cl2 and a mixture of CH2Cl2, MeOH and aqueous NH4OH (2000:10:5) to afford pure desired product. The fractions containing pure desired product were combined and concentrated under reduced pressure. The resulting yellowish solid (90.3 g) was dissolved in a mixture of CH2Cl2 and methanol (500:50 mL). The resulting solution was treated with ethyl acetate (900 mL) and the resulting mixture was distilled until the internal solution temperature reached 68° C. The mixture was then cooled to room temperature and subsequently to 0-5° C. for 1 hour. The solids were collected by filtration, washed with cold ethyl acetate (100 mL), and dried overnight on the filter under vacuum to afford (S)-7-(1-(9H-purin-6-ylamino)ethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (89.5 g, 59.4% yield, 99.4% ee) as a light yellowish solid. LCMS calculated for C20H17FN7OS (M+H)+ for the free base: m/z 422.1. Found: 422.0; 1H NMR (500 MHz, DMSO-d6) δ 8.40 (s, 1H), 7.99 (br s, 1H), 7.45 (m, 1H), 7.21-7.12 (m, 3H), 6.8 (m, 1H), 6.42 (s, 1H), 5.52 (br s, 1H), 2.79 (d, J=1.3 Hz, 3H), 1.43 (d, J=7.0 Hz, 3H).
Name
(S)-7-(1-aminoethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Quantity
108.2 g
Type
reactant
Reaction Step One
Quantity
71.73 g
Type
reactant
Reaction Step One
Quantity
74.6 mL
Type
reactant
Reaction Step One
Quantity
952 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dezapelisib
Reactant of Route 2
Reactant of Route 2
Dezapelisib
Reactant of Route 3
Dezapelisib
Reactant of Route 4
Reactant of Route 4
Dezapelisib
Reactant of Route 5
Reactant of Route 5
Dezapelisib
Reactant of Route 6
Dezapelisib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.